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Compound of Interest

Compound Name: ALW-II-49-7

Cat. No.: B15541371 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of ALW-II-49-7 Selectivity.

This guide provides a detailed comparison of the kinase inhibitor ALW-II-49-7's cross-reactivity

profile against various Erythropoietin-producing hepatocellular (Eph) receptors. The data

presented is compiled from published biochemical and cellular assays to offer an objective

resource for evaluating the inhibitor's selectivity.

Performance Data: Kinase Binding Affinity and
Cellular Potency
ALW-II-49-7 was identified as a potent, type-II inhibitor of EphB2.[1][2][3] Its selectivity has

been profiled across a broad panel of kinases, revealing its activity against multiple members of

the Eph receptor family. The following tables summarize the binding affinities (Kd) and cellular

potencies (EC50/IC50) of ALW-II-49-7 against various Eph receptors.

Table 1: Binding Affinity of ALW-II-49-7 for Eph Receptors
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Eph Receptor Dissociation Constant (Kd) in nM

EphA2 100 - 200

EphA3 ~500

EphA4 100 - 200

EphA5 Not specified

EphA6 >8000

EphA7 >8000

EphA8 100 - 200

EphB1 >8000

EphB2 100 - 200

EphB3 ~500

EphB4 100 - 200

Data sourced from a review by T. T. W. Phan-Dinh and colleagues, referencing the original

discovery paper.[4][5] The binding affinities were likely determined using a competitive binding

assay.

Table 2: Inhibitory Activity of ALW-II-49-7 against Eph Receptors

Eph Receptor Cellular EC50/IC50 in nM

EphB2 40 - 1000

EC50 value for EphB2 was determined in a cellular assay using U87 glioblastoma cells.[1][6][7]

Further characterization suggests ALW-II-49-7 acts as a pan-Eph inhibitor with reduced affinity

for EphA1, A6, A7, and B1.[6][7]

Experimental Methodologies
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The data presented in this guide is based on two primary experimental approaches: a kinase

binding assay to determine the dissociation constant (Kd) and a cell-based assay to measure

the half-maximal effective concentration (EC50) of the inhibitor on receptor

autophosphorylation.

Kinase Binding Affinity Assay (Competition Binding
Assay)
This method quantifies the binding of a test compound to a panel of kinases.

Principle: The assay is an ATP-site-dependent competition binding assay.[8] Kinases are

tagged and immobilized on a solid support. The test compound (ALW-II-49-7) is added in

competition with a known, immobilized ligand that binds to the kinase's active site. The

amount of kinase bound to the immobilized ligand is measured in the presence and absence

of the test compound. A lower signal in the presence of the compound indicates stronger

binding.[5]

Protocol Outline:

Human kinases of interest are fused to a proprietary tag (e.g., T7 bacteriophage).[8]

The tagged kinases are incubated with an immobilized, active-site-directed ligand.

ALW-II-49-7 is added at various concentrations to compete with the immobilized ligand for

binding to the kinases.

After an incubation period, the amount of kinase bound to the solid support is quantified,

often using quantitative PCR (qPCR) for the tag.[5]

The results are expressed as the percentage of kinase bound to the support relative to a

DMSO control.

The dissociation constant (Kd) is calculated from the competition curve.

Cellular EphB2 Autophosphorylation Assay
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This assay determines the functional inhibitory effect of a compound on receptor activation

within a cellular context.

Principle: This method measures the ability of ALW-II-49-7 to inhibit the ligand-induced

autophosphorylation of EphB2 in cultured cells. The level of phosphorylated EphB2 is

assessed by immunoprecipitation followed by Western blotting.

Protocol Outline:

Cell Culture and Treatment: U87 glioblastoma cells are cultured to a suitable confluency.

[6][7] The cells are then treated with varying concentrations of ALW-II-49-7 (e.g., 0.01-10

µM) for 1 hour.[1][6][7]

Ligand Stimulation: To induce receptor autophosphorylation, cells are stimulated with the

EphB2 ligand, ephrin-B1.[6][7]

Cell Lysis: After treatment and stimulation, the cells are washed with ice-cold PBS and

lysed using a RIPA buffer supplemented with protease and phosphatase inhibitors to

preserve the phosphorylation state of the proteins.[9]

Immunoprecipitation: The cell lysates are incubated with an anti-EphB2 antibody to

specifically capture the EphB2 receptor. Protein A/G beads are then used to pull down the

antibody-receptor complex.

Western Blotting:

The immunoprecipitated proteins are separated by size using SDS-PAGE and

transferred to a PVDF membrane.[9]

The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody

binding.

The membrane is first incubated with a primary antibody that specifically recognizes

phosphorylated tyrosine residues (anti-phosphotyrosine).[6][7]

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

[9]
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The signal is detected using an ECL substrate.[9]

Data Analysis: The intensity of the bands corresponding to phosphorylated EphB2 is

quantified. The blot is then stripped and re-probed with an anti-EphB2 antibody to confirm

equal loading of the receptor in all samples.[6][7] The EC50 value is determined by plotting

the inhibition of phosphorylation against the concentration of ALW-II-49-7.

Visualized Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the

following diagrams have been generated.
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Caption: Eph Receptor Forward Signaling Pathway and Point of Inhibition by ALW-II-49-7.
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Caption: Experimental workflows for determining inhibitor binding affinity and cellular potency.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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